molecular formula C12H16FNO3 B8034042 Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate

Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate

Cat. No.: B8034042
M. Wt: 241.26 g/mol
InChI Key: AGINBRUSUWGZLC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol . It is known for its unique structure, which includes a tert-butyl group, a fluorine atom, and a hydroxyphenyl group. This compound is often used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

The synthesis of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyphenyl group allows it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.

Properties

IUPAC Name

tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGINBRUSUWGZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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